molecular formula C25H22O2S B5139794 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone

1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone

Cat. No. B5139794
M. Wt: 386.5 g/mol
InChI Key: OOGRFHSCHHOZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone, also known as TBHQ, is a synthetic antioxidant that is widely used in the food industry. It is a white crystalline powder that is soluble in water and organic solvents. TBHQ is used to prevent the oxidation of fats and oils in food products, which can cause rancidity and spoilage. In addition to its use in the food industry, TBHQ has also been studied for its potential therapeutic properties.

Mechanism of Action

1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone acts as an antioxidant by donating hydrogen atoms to free radicals, which neutralizes their damaging effects. This compound also activates several enzymes that are involved in antioxidant defense mechanisms within cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and tissues, which can help prevent a variety of diseases. This compound has also been shown to have anti-inflammatory properties, which may make it useful in treating conditions such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone is widely used in lab experiments due to its antioxidant properties. It is relatively inexpensive and easy to obtain, and it has a long shelf life. However, this compound can also have negative effects on some experimental systems, particularly those involving lipid metabolism. In addition, this compound can interfere with the activity of some enzymes, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone. One area of interest is its potential use as a therapeutic agent for a variety of diseases, including cancer and inflammation. Another area of interest is the development of new synthetic antioxidants that are more effective than this compound. Finally, there is ongoing research into the safety of this compound and its potential effects on human health.

Synthesis Methods

1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone is synthesized by reacting 4-tert-butylphenol with 2-methyl-1,4-benzoquinone in the presence of a sulfur-containing catalyst. The reaction produces this compound as the main product, along with some byproducts.

Scientific Research Applications

1-[(4-tert-butylphenyl)thio]-4-methylanthra-9,10-quinone has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues. This compound has also been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and reduce inflammation.

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfanyl-4-methylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O2S/c1-15-9-14-20(28-17-12-10-16(11-13-17)25(2,3)4)22-21(15)23(26)18-7-5-6-8-19(18)24(22)27/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGRFHSCHHOZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)SC3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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